molecular formula C18H18N2O2 B1630165 1,1-二苯基四氢-1H-噁唑并[3,4-a]吡嗪-3(5H)-酮 CAS No. 847555-93-5

1,1-二苯基四氢-1H-噁唑并[3,4-a]吡嗪-3(5H)-酮

货号 B1630165
CAS 编号: 847555-93-5
分子量: 294.3 g/mol
InChI 键: UMLLCOYGUHIBSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

科学研究应用

神经肽S受体拮抗作用

1,1-二苯基四氢-1H-噁唑并[3,4-a]吡嗪-3(5H)-酮衍生物已被广泛研究,用于其在神经肽S(NPS)受体上的拮抗活性。这项研究具有重要意义,因为NPS系统与各种中枢神经系统疾病有关,包括惊恐症、焦虑、睡眠障碍、哮喘、肥胖、创伤后应激障碍(PTSD)和物质滥用。合成的这种化合物的衍生物表现出强效的NPS受体拮抗作用,暗示了它们在研究和可能治疗这些疾病中的潜在用途 (Hassler et al., 2014)

结构活性关系

研究重点是确定1,1-二苯基四氢-1H-噁唑并[3,4-a]吡嗪-3(5H)-酮衍生物作为NPS拮抗剂的活性的关键结构特征。这项研究涉及合成各种衍生物并检查它们作为拮抗剂的效力。研究结果表明,某些功能基团和结构修饰对于保持强效的拮抗活性至关重要,这对于开发有效的治疗药物至关重要 (Zhang et al., 2008)

合成和药代动力学

另一个研究领域是这些化合物的合成和药代动力学分析。这包括开发高效的合成途径和分析它们的生物活性。例如,类似SHA 68的衍生物由于其选择性和在体内达到药理学相关浓度的能力而显示出潜力,为有效的NPS受体拮抗作用所必需的药代动力学特性提供了见解 (Okamura et al., 2008)

抗肿瘤活性

还进行了关于1,1-二苯基四氢-1H-噁唑并[3,4-a]吡嗪-3(5H)-酮衍生物的抗肿瘤性质的研究。一些衍生物通过促进凋亡途径和DNA碎裂显示出对人类甲状腺癌细胞系的显著抗肿瘤活性。这表明在癌症研究和治疗中可能有应用 (Chiacchio et al., 2013)

受限二肽替代物

这种化合物的衍生物已被用于创建受限二肽替代物。这些研究涉及合成新颖的双环骨架,可作为肽化学和药物设计中有用的工具,可能导致新药物的开发 (Bencsik et al., 2003)

属性

IUPAC Name

1,1-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-20-12-11-19-13-16(20)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLCOYGUHIBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(OC2=O)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630819
Record name 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

CAS RN

847555-93-5
Record name 1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(CN2CCN3C(=O)OC(c4ccccc4)(c4ccccc4)C3C2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate (99 mg, 0.25 mmol) in dichloromethane (2 mL) was added trifluoroacetic acid (0.19 mL, 2.5 mmol), and the mixture was stirred at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. This solution was washed with sodium hydrogen carbonate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain hexahydro-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one as a crude product. The product was dissolved in tetrahydrofuran (2 mL). Diisopropylethylamine (60 μL, 0.35 mmol) and phenyl chlorocarbonate (44 μL, 0.35 mmol) were added thereto, and the mixture was stirred at room temperature for 1 hour. To the reaction solution was added ethyl acetate, and the resulting mixture was washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to obtain the title compound (70 mg, yield 67%).
Name
(1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of hexahydro-1,1-diphenyl-7-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazin-3-one (19 g, 48 mmol) in 1,2-dichloroethane (80 mL) was added 1-chloroethyl chloroformate (8.7 g, 61 mmol), and the mixture was stirred at 60° C. for 3 hours. 1-Chloroethyl chloroformate (1.7 g, 12 mmol) was further added thereto, and the resulting mixture was stirred at 60° C. for 2 hours. The reaction solution was concentrated under reduced pressure and methanol was added thereto, and the mixture was heated under reflux for 2.5 hours. The reaction solution was concentrated under reduced pressure, and crystallized by adding ethyl acetate and hexane. The precipitated crystals were collected by filtration. The crystals were dissolved by adding ethyl acetate and an aqueous saturated sodium hydrogen carbonate solution. Then, the organic layer was washed with water and concentrated under reduced pressure. To the residue was added diisopropyl ether, and the precipitated crystals were washed with diisopropyl ether and dried to obtain the title compound (13 g, yield 92%). 1H NMR of the above obtained compound corresponded with the compound obtained in Reference Example 2.
Name
hexahydro-1,1-diphenyl-7-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazin-3-one
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

Hexahydro-7-[(4-methylphenyl)methyl]-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one (65 g, 0.16 mol) was dissolved in 1,2-dichloroethane (300 mL). 1-Chloroethyl chloroformate (22 mL, 0.2 mol) was added thereto, and the mixture was warmed and refluxed for 3 hours. The solvent was distilled off under reduced pressure, and then methanol (300 mL) was added thereto. The mixture was warmed and refluxed for 3 hours. The solvent was distilled off under reduced pressure, and to the residue was added ethyl acetate (500 mL) to obtain powder. The obtained powder was collected by filtration, washed with ethyl acetate, and dried under reduced pressure. To the obtained powder (54 g) were added an aqueous saturated sodium hydrogen carbonate solution (500 mL) and ethyl acetate (500 mL), and the process of phase separation was performed. The resulting organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (400 mL) and dried over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was recrystallized from diethyl ether and the resulting crystals (42 g) were recrystallized from ethyl acetate again to obtain the title compound (38 g, yield 78%). 1H NMR of the above obtained compound corresponded with the compound obtained in Reference Example 2.
Name
Hexahydro-7-[(4-methylphenyl)methyl]-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazin-3-one
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods V

Procedure details

To a solution of (1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate (2.3 g, 5.5 mmol) in dichloromethane (20 mL) was added trifluoroacetic acid (4 mL), and the mixture was stirred at room temperature for 2 hours. To the reaction solution was added an aqueous saturated sodium hydrogen carbonate solution (10 mL), and the resulting mixture was extracted with ethyl acetate. The extract was washed with water, and then concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to obtain the title compound (1.6 g, yield 99%).
Name
(1,1-dimethylethyl)tetrahydro-3-oxo-1,1-diphenyl-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxylate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 2
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 3
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 4
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 5
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 6
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。